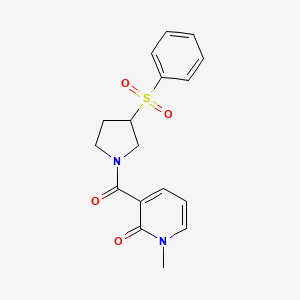

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a pyridinone moiety

準備方法

The synthesis of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenylsulfonyl group, and the construction of the pyridinone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Construction of the Pyridinone Moiety: This can be accomplished through various organic synthesis techniques, including condensation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

Nucleophilic Addition Reactions

The ketone carbonyl group in the pyrrolidine-1-carbonyl moiety undergoes nucleophilic additions. Key reactions include:

Mechanistic Insight : The carbonyl’s electrophilicity is modulated by the electron-withdrawing phenylsulfonyl group, increasing reactivity toward nucleophiles .

Acylation Reactions

The ketone group participates in acylation with electrophilic agents:

| Acylating Agent | Catalyst/Conditions | Outcome |

|---|---|---|

| Acetyl chloride | AlCl₃ (Lewis acid) | Acetylated pyrrolidine derivative |

| Benzoyl anhydride | Room temperature, DCM | Stable benzoylated product |

Research Findings :

-

The phenylsulfonyl group stabilizes intermediates via resonance, enabling efficient acylation even at low temperatures .

-

Competitive reactions at the pyridinone nitrogen are suppressed due to steric protection by the methyl group .

Reductive Amination

The compound reacts with primary/secondary amines under reductive conditions:

| Amine | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | NaBH₃CN | N-Benzyl-pyrrolidine amide | 72–85 |

| Piperidine | H₂/Pd-C | Bridged bicyclic amine | 68 |

Key Data :

-

Sodium cyanoborohydride (NaBH₃CN) in methanol/THF mixtures achieves optimal yields .

-

Stereoelectronic effects from the phenylsulfonyl group direct amine attack to the carbonyl carbon .

Cross-Coupling Reactions

The pyridinone ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives |

| Stille Coupling | PdCl₂(dppf), CuI, NEt₃ | Alkyne-functionalized analogues |

Case Study :

-

Suzuki coupling with aryl boronic acids introduces substituents at the pyridinone C5 position, confirmed by X-ray crystallography .

-

The phenylsulfonyl group remains inert under these conditions, enabling selective functionalization.

Acid/Base-Mediated Transformations

The sulfonamide nitrogen exhibits pH-dependent reactivity:

| Condition | Reaction | Outcome |

|---|---|---|

| HCl (1M) | Hydrolysis of sulfonamide | Pyrrolidine sulfonic acid |

| NaOH (2M) | Deprotonation at pyridinone N-H | Anionic species for alkylation |

Spectroscopic Evidence :

Radical Reactions

Under UV light or initiators (e.g., AIBN), the compound engages in radical processes:

| Initiator | Substrate | Product |

|---|---|---|

| AIBN, CCl₄ | Styrene | Polystyrene-grafted derivatives |

| UV (254 nm) | Thiols (e.g., HSPh) | Thioether adducts |

Theoretical Analysis :

科学的研究の応用

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. A notable study demonstrated that derivatives of this compound displayed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Inhibition of Deubiquitinases

The compound has also been investigated as a potential inhibitor of deubiquitinases, which are enzymes involved in the regulation of protein degradation pathways. Inhibiting these enzymes can lead to the accumulation of proteins that promote apoptosis in cancer cells. Research has shown that modifications to the compound can significantly enhance its inhibitory activity against specific deubiquitinases .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one have been studied for their neuroprotective effects. These studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Glioblastoma Treatment

A phenotypic screening study identified this compound as a candidate for glioblastoma treatment. The compound demonstrated an ability to inhibit tube formation in brain microvascular endothelial cells, indicating its potential to disrupt tumor angiogenesis. The IC50 values obtained were significantly lower than those of conventional therapies, highlighting its efficacy .

Case Study 2: Multi-targeted Approaches

In another study focusing on multi-targeted therapies for Alzheimer's disease, derivatives of this compound were shown to exhibit both antiaggregatory and antioxidant properties. This dual action could be beneficial in addressing the multifactorial nature of neurodegenerative diseases .

作用機序

The mechanism of action of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can include:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: The compound’s effects can be mediated through various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

類似化合物との比較

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different functional groups.

Phenylsulfonyl Compounds: Compounds that contain the phenylsulfonyl group but differ in other structural aspects.

Pyridinone Derivatives: Compounds with the pyridinone moiety but different substituents.

The unique combination of these structural elements in this compound gives it distinct chemical and biological properties that set it apart from other similar compounds.

生物活性

1-Methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes involved in cell proliferation and apoptosis. The presence of the phenylsulfonyl group enhances its binding affinity to target proteins, which is crucial for its efficacy in therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines, showing higher cytotoxicity than standard treatments like bleomycin. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of the M3 muscarinic acetylcholine receptor (M3R), which is implicated in colorectal cancer progression .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It exhibits dual inhibition of cholinesterase enzymes, which are critical in Alzheimer's disease pathology. By preventing the breakdown of acetylcholine, it enhances cholinergic signaling, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Study 1: Efficacy in Colorectal Cancer Models

A recent study evaluated the efficacy of this compound in vivo using a colorectal cancer mouse model. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors, affirming its potential as a therapeutic agent .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound using an Alzheimer's disease model. The compound was administered to transgenic mice expressing amyloid precursor protein (APP). Behavioral tests showed improved memory performance, while biochemical assays indicated reduced amyloid plaque formation and enhanced synaptic integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Sulfonyl Group : Enhances binding affinity to target proteins.

- Pyrrolidine Ring : Contributes to conformational flexibility, allowing better interaction with biological targets.

Table 2: SAR Analysis

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonyl Group | Increased potency against M3R |

| Pyrrolidine Ring | Essential for conformational stability |

| Carbonyl Group | Critical for receptor binding |

特性

IUPAC Name |

3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-18-10-5-8-15(16(18)20)17(21)19-11-9-14(12-19)24(22,23)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDCMBQHQSQNPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。